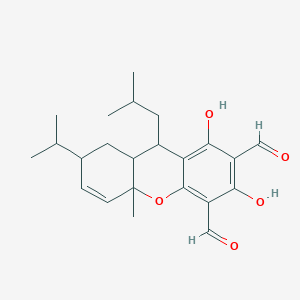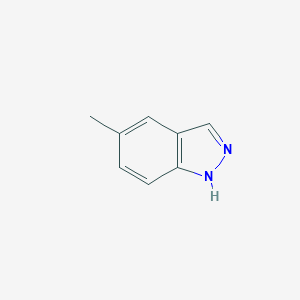
5-methyl-1H-indazole
Overview
Description
5-methyl-1H-indazole is a derivative of indazole, a heterocyclic compound . Indazole has various biological activities including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Synthesis Analysis
The synthesis of indazoles has been a topic of interest in recent years. Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones to 1H-indazoles has also been developed .Molecular Structure Analysis
Indazole, also called benzpyrazole or isoindazone, is a heterocyclic aromatic organic compound . The structure of indazole derivatives can be diverse, with different functional groups leading to a variety of derivatives .Chemical Reactions Analysis
Indazole-containing compounds have been used in various chemical reactions. For instance, they have been involved in transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Scientific Research Applications
Medicinal Chemistry
Application Summary
5-methyl-1H-indazole is widely used in medicinal chemistry due to its presence in compounds with a variety of pharmacological activities. It serves as a core structure in the development of drugs with antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .
Methods of Application
The compound is often synthesized using transition metal-catalyzed reactions or reductive cyclization reactions. It can be functionalized to create selective inhibitors, such as those targeting phosphoinositide 3-kinase δ for respiratory diseases .
Results and Outcomes
Drugs developed using 5-methyl-1H-indazole have shown significant efficacy in clinical trials, with some reaching the market. The compound’s versatility allows for a broad range of biological properties in the resulting medications .
Organic Synthesis
Application Summary
In organic synthesis, 5-methyl-1H-indazole is employed in the construction of complex molecules. It’s used in reactions under catalyst- and solvent-free conditions, contributing to greener chemistry practices .
Methods of Application
Synthetic routes include Cu2O-mediated cyclization and iodine-mediated intramolecular amination. These methods aim to increase yields and reduce byproducts .
Results and Outcomes
The optimized synthetic schemes have led to good to excellent yields of 1H-indazoles, which are crucial intermediates in the synthesis of various organic compounds .
Pharmacology
Application Summary
Pharmacologically, 5-methyl-1H-indazole derivatives are explored for their therapeutic potential. They are part of drugs that exhibit anti-inflammatory, antimicrobial, and anticancer activities .
Methods of Application
Derivatives are tested in vitro and in vivo for their biological activities. They are often part of assays to determine their efficacy as inhibitors or activators of certain biological pathways .
Results and Outcomes
Some derivatives have shown promising results in preclinical studies, inhibiting enzymes like 5-lipoxygenase and showing potential as novel therapeutic agents .
Biochemistry
Application Summary
In biochemistry, 5-methyl-1H-indazole is utilized in the study of enzyme inhibition, particularly in the metabolism of arachidonic acid, a precursor to inflammatory mediators .
Methods of Application
Biochemical assays are conducted to assess the inhibitory effects of indazole derivatives on enzymes like lipoxygenases .
Results and Outcomes
Derivatives like 5-methoxy-1-[(quinoline-2-yl methoxy)benzyl]-1H-indazol-3-ol have demonstrated strong inhibition of 5-lipoxygenase, suggesting potential anti-inflammatory applications .
Materials Science
Application Summary
In materials science, 5-methyl-1H-indazole is part of the synthesis of functional materials, including those used in optical applications and as probes in various assays .
Methods of Application
The compound is incorporated into materials through chemical synthesis, often involving metal-catalyzed reactions to introduce functional groups that impart desired properties .
Results and Outcomes
The resulting materials exhibit specific characteristics suitable for their intended applications, such as enhanced optical properties or reactivity .
Analytical Chemistry
Application Summary
Analytically, 5-methyl-1H-indazole serves as a reference standard in the synthesis of synthetic cannabinoids, aiding in forensic and research applications .
Methods of Application
It is used to create calibration curves and as a control in mass spectrometry analyses to identify and quantify synthetic cannabinoids .
Results and Outcomes
The use of 5-methyl-1H-indazole as a reference has improved the accuracy and reliability of analytical methods for detecting synthetic cannabinoids in various samples .
This analysis provides a detailed look at the diverse applications of 5-methyl-1H-indazole across different scientific disciplines, highlighting its importance in research and development. Each application is distinct and contributes to the compound’s versatility in scientific exploration.
Neuropharmacology
Application Summary
5-methyl-1H-indazole derivatives are investigated for their neuroprotective and neuropharmacological properties. They are studied for potential treatments of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Methods of Application
These compounds are tested in neuronal cell cultures and animal models to assess their ability to protect neurons from toxicity or to restore neuronal function .
Results and Outcomes
Some derivatives have shown promising results, including the inhibition of acetylcholinesterase, which is a target for Alzheimer’s disease treatment .
Antiviral Research
Application Summary
The antiviral potential of 5-methyl-1H-indazole is explored, particularly in the development of HIV protease inhibitors and treatments for other viral infections .
Methods of Application
Derivatives are synthesized and tested against various viral enzymes or in viral replication assays to evaluate their efficacy as antiviral agents .
Results and Outcomes
Certain indazole derivatives have demonstrated the ability to inhibit HIV protease, suggesting their use as part of antiretroviral therapy .
Oncology
Application Summary
In oncology, 5-methyl-1H-indazole is utilized in the synthesis of compounds with antitumor activity. It’s a key component in drugs targeting various cancer pathways .
Methods of Application
Compounds are synthesized and tested in cancer cell lines and animal models to determine their efficacy in inhibiting tumor growth or inducing apoptosis .
Results and Outcomes
Several indazole-containing drugs have shown effectiveness in preclinical studies, with some progressing to clinical trials for cancer treatment .
Anti-Inflammatory Research
Application Summary
5-methyl-1H-indazole derivatives are studied for their anti-inflammatory properties, particularly in the treatment of chronic inflammatory diseases .
Methods of Application
These derivatives are tested in vitro and in vivo for their ability to modulate inflammatory pathways and reduce inflammatory markers .
Results and Outcomes
Research has indicated that certain derivatives can significantly reduce inflammation, making them potential candidates for anti-inflammatory drugs .
Serotonin Receptor Research
Application Summary
The compound is involved in the development of serotonin receptor antagonists, which have implications in treating psychiatric disorders .
Methods of Application
Derivatives are tested for their affinity and selectivity towards serotonin receptors in binding assays and functional studies .
Results and Outcomes
Some indazole derivatives have shown potential as serotonin receptor antagonists, which could lead to new treatments for depression and anxiety .
Enzyme Inhibition Studies
Application Summary
5-methyl-1H-indazole is used in the study of enzyme inhibitors, including aldol reductase inhibitors, which are important in diabetes management .
Methods of Application
Compounds are synthesized and tested for their inhibitory activity against target enzymes in biochemical assays .
Results and Outcomes
Indazole derivatives have been found to inhibit aldol reductase effectively, suggesting their utility in therapeutic interventions for diabetes complications .
These additional applications further illustrate the versatility of 5-methyl-1H-indazole in various scientific research fields, showcasing its potential in developing new therapeutic agents and advancing our understanding of biological processes.
Protein Kinase Inhibition for Cancer Treatment
Application Summary
5-methyl-1H-indazole is integral in the design of protein kinase inhibitors, which are crucial in cancer therapy. These inhibitors target specific kinases involved in cancer cell proliferation .
Methods of Application
Indazole derivatives are synthesized and tested against a variety of protein kinases. The focus is on tyrosine kinase and serine/threonine kinases, which are implicated in cancer progression .
Results and Outcomes
Several indazole-based kinase inhibitors have shown efficacy in inhibiting cancer cell growth, with some being commercially available, such as axitinib and pazopanib .
Antitumor Activity of Indazole Derivatives
Application Summary
The antitumor properties of 5-methyl-1H-indazole derivatives are evaluated through their inhibitory activities against various human cancer cell lines .
Methods of Application
These derivatives undergo molecular hybridization strategies and are assessed using assays like the methyl thiazolyl tetrazolium (MTT) colorimetric assay .
Results and Outcomes
The synthesized indazole derivatives have demonstrated inhibitory activities against lung, chronic myeloid leukemia, prostate, and hepatoma cancer cell lines .
Anti-Inflammatory and Analgesic Activities
Application Summary
5-methyl-1H-indazole derivatives are tested for their anti-inflammatory and analgesic activities, showing potential for the treatment of related conditions .
Methods of Application
The compounds are synthesized and screened for their activities in animal models, comparing their effects to known drugs like indomethacin .
Results and Outcomes
Some derivatives have shown good anti-inflammatory activity in rats and analgesic activity in mice, comparable to standard treatments .
Development of Synthetic Cannabinoids
Application Summary
5-methyl-1H-indazole is used as a precursor in the synthesis of synthetic cannabinoids, which have applications in both therapeutic and recreational contexts .
Methods of Application
The synthesis involves creating analogs of THC, the active component in cannabis, by modifying the indazole core structure .
Results and Outcomes
The resulting synthetic cannabinoids mimic the effects of natural cannabinoids, leading to their use in research and potential therapeutic applications .
Green Chemistry Synthesis
Application Summary
The compound is employed in green chemistry approaches to synthesize indazoles, promoting environmentally friendly and sustainable chemical processes .
Methods of Application
Reactions are conducted under catalyst- and solvent-free conditions, utilizing methods like Cu2O-mediated cyclization and iodine-mediated amination .
Results and Outcomes
These green chemistry methods result in good to excellent yields of indazoles, minimizing the environmental impact of chemical synthesis .
Respiratory Disease Treatment
Application Summary
Indazole derivatives, including those with the 5-methyl-1H-indazole motif, are investigated as selective inhibitors for the treatment of respiratory diseases .
Methods of Application
The derivatives target phosphoinositide 3-kinase δ, which is implicated in various respiratory conditions .
Results and Outcomes
The selective inhibition of this kinase by indazole derivatives offers a promising avenue for developing new treatments for respiratory ailments .
Safety And Hazards
Future Directions
Indazole derivatives have shown promise in various areas of medicinal chemistry, including as protein kinase inhibitors for the treatment of cancer . The indazole scaffold has been identified as a generalist for marketed and clinical drugs, and more antitumor drugs with indazole scaffold are expected to be on the market in the future .
properties
IUPAC Name |
5-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-3-8-7(4-6)5-9-10-8/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUNRLLJHAWKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505277 | |
| Record name | 5-Methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1H-indazole | |
CAS RN |
1776-37-0 | |
| Record name | 5-Methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



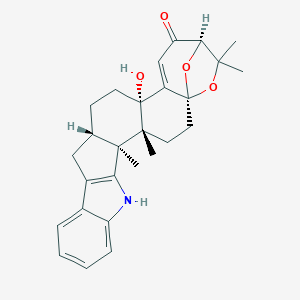
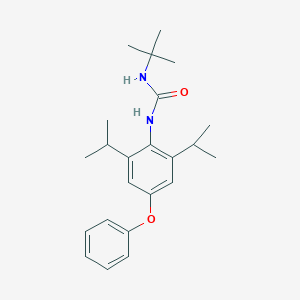
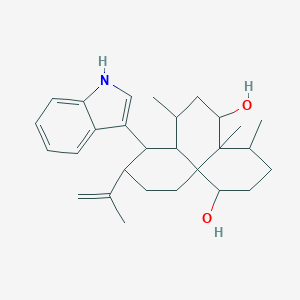
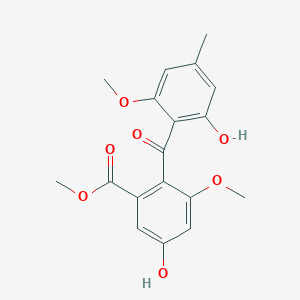
![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)
![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)
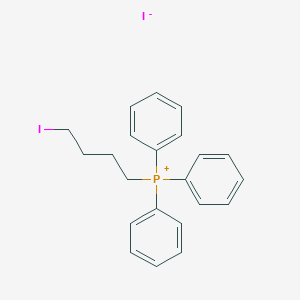
![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)
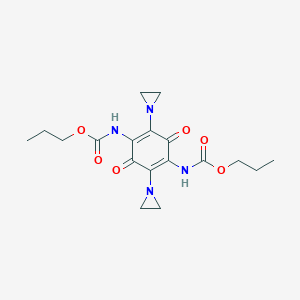
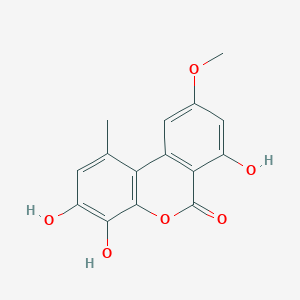
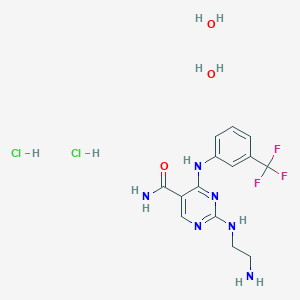
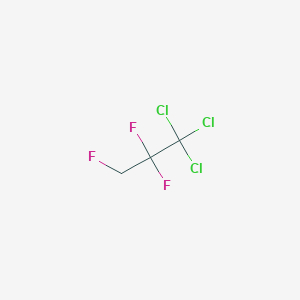
![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)
